molecular formula C13H18N2O B113002 3-amino-N-cyclohexylbenzamide CAS No. 77201-15-1

3-amino-N-cyclohexylbenzamide

Cat. No. B113002
CAS RN: 77201-15-1
M. Wt: 218.29 g/mol
InChI Key: GKUCHYKDKUUYTR-UHFFFAOYSA-N
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Description

3-amino-N-cyclohexylbenzamide is a chemical compound with the linear formula C13H18N2O . It has a molecular weight of 218.3 .


Molecular Structure Analysis

The InChI code for 3-amino-N-cyclohexylbenzamide is 1S/C13H18N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,14H2,(H,15,16) .


Physical And Chemical Properties Analysis

3-amino-N-cyclohexylbenzamide has a molecular weight of 218.3 . More detailed physical and chemical properties are not available in the retrieved data.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

While specific future directions for 3-amino-N-cyclohexylbenzamide are not available, benzamides have been widely used in medical, industrial, biological, and potential drug industries . By conducting in vivo biochemical tests of effective amides, research can be carried out in different fields of application .

properties

IUPAC Name

3-amino-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUCHYKDKUUYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514075
Record name 3-Amino-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77201-15-1
Record name 3-Amino-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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